
4-(Methylimino)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylimino)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that features a cyclohexadienone core substituted with a methylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylimino)cyclohexa-2,5-dien-1-one typically involves the condensation of cyclohexanone with a methylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the imino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylimino)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amines, and substituted cyclohexadienones. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Methylimino)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Methylimino)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species. It may also inhibit topoisomerases, leading to DNA damage and cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Methylimino)cyclohexa-2,5-dien-1-one include:
- 4-(Dimethylamino)cyclohexa-2,5-dien-1-one
- 4-(Hydroxyimino)cyclohexa-2,5-dien-1-one
- 4-(Methoxyimino)cyclohexa-2,5-dien-1-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of the methylimino group can enhance its reactivity and potential biological activities compared to other derivatives .
Propriétés
Numéro CAS |
70786-92-4 |
|---|---|
Formule moléculaire |
C7H7NO |
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
4-methyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H7NO/c1-8-6-2-4-7(9)5-3-6/h2-5H,1H3 |
Clé InChI |
XSAPCLGTQLCEGU-UHFFFAOYSA-N |
SMILES canonique |
CN=C1C=CC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


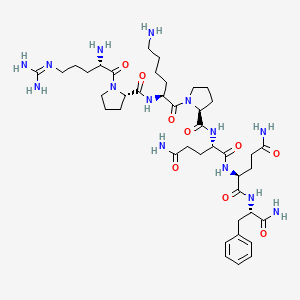
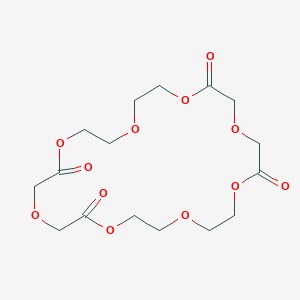
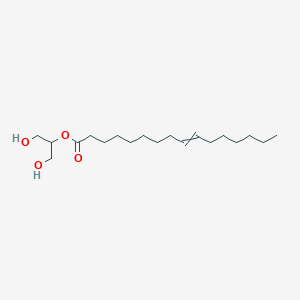

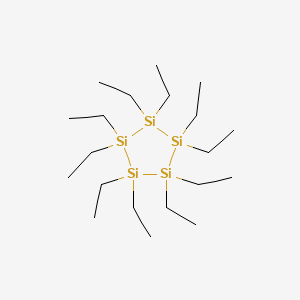
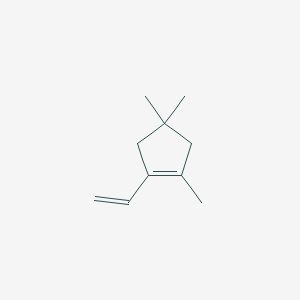
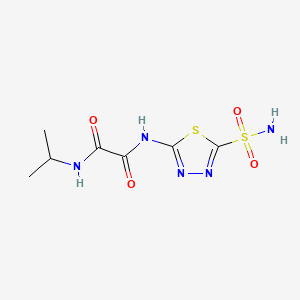


![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

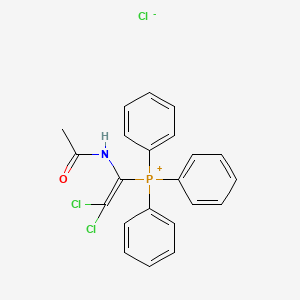
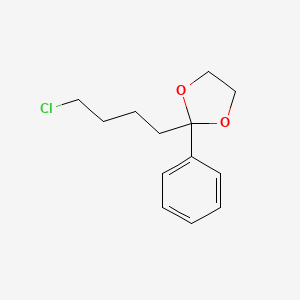
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
